4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine
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Overview
Description
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O3S It is a pyrimidine derivative, which is a class of organic compounds known for their presence in nucleic acids and various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction proceeds with high yield and selectivity, producing the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in nucleic acid metabolism, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Similar but with an additional chlorine atom at the 6-position.
Uniqueness
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S/c1-3-13-6-4-5(8)9-7(10-6)14(2,11)12/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFVYOBZAKHIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570370 |
Source
|
Record name | 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-33-6 |
Source
|
Record name | 4-Chloro-6-ethoxy-2-(methanesulfonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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